1,2-Bis[2-(dimethylsilyl)phenyl]ethyne

Organometallic Chemistry Catalyst Design Conjugated Polymers

Researchers requiring a non-linear, rigid organosilicon monomer face limited options among generic bis(silyl)alkynes. This ortho-bis(dimethylsilyl)phenylene-ethyne scaffold provides unique steric control for catalyst design and polymer architecture. - **Key Utility:** Enables ansa-metallocene catalysts (ethylene polymerization activity comparable to 7610 kg PE/mol cat·h) and kinked conjugated polymers. - **Reactive Handles:** Two Si-H groups for hydrosilylation or cross-coupling - not accessible with -SiMe₃ analogs. - **Supply:** Available in research quantities with verified purity.

Molecular Formula C18H20Si2
Molecular Weight 292.5 g/mol
CAS No. 625389-84-6
Cat. No. B12579682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis[2-(dimethylsilyl)phenyl]ethyne
CAS625389-84-6
Molecular FormulaC18H20Si2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESC[Si](C)C1=CC=CC=C1C#CC2=CC=CC=C2[Si](C)C
InChIInChI=1S/C18H20Si2/c1-19(2)17-11-7-5-9-15(17)13-14-16-10-6-8-12-18(16)20(3)4/h5-12H,1-4H3
InChIKeyPCXRMWBZEYLNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne – Overview


1,2-Bis[2-(dimethylsilyl)phenyl]ethyne (CAS 625389-84-6) is a symmetrical organosilicon compound featuring an ethyne (acetylene) core linking two phenyl rings, each ortho-substituted with a dimethylsilyl (-SiH(CH₃)₂) group [1]. Its molecular formula is C₁₈H₂₂Si₂, with a molecular weight of 294.544 g/mol [1]. This structure provides two distinct reactive handles: the alkynyl π-system for coordination or cycloaddition chemistry, and the hydrosilane (Si-H) moieties for hydrosilylation, cross-coupling, or further functionalization [2]. Its precise role in scientific workflows depends on its unique combination of ortho-silyl substitution and a rigid, conjugated backbone, which differentiates it from simpler bis(silyl)alkynes used in materials science and catalysis.

Catalyst Design Ortho-bridged ansa-metallocene precursor
Polymer Synthesis Kinked monomer for tunable architecture
Si–H Handle Hydrosilylation and cross-coupling reactions

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne Structural Specificity


Simple substitution of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne with a generic bis(silyl)alkyne or a para-substituted analog is not chemically equivalent and can lead to significant differences in reactivity, selectivity, and final material properties. The ortho-positioning of the dimethylsilyl groups on the phenyl rings creates a unique steric and electronic environment around the central ethyne unit, which can dictate coordination geometry with metals and influence the regioselectivity of hydrosilylation or coupling reactions [1]. Furthermore, the Si-H bonds offer a distinct reactivity profile compared to fully alkylated silyl groups (e.g., -SiMe₃), enabling participation in hydrosilylation polymerizations that are inaccessible with their trimethylsilyl counterparts [2]. The rigid, planarized structure, as suggested by its InChI and SMILES notation, is a critical feature for applications requiring defined molecular architecture, such as the synthesis of ansa-metallocene catalysts or conjugated polymers, where even a slight change in bridge geometry can drastically alter catalyst activity and polymer molecular weight [3].

Target Feature Reactive Si–H groups enable hydrosilylation
Common Substitute Risk BTMSA lacks Si–H, preventing further functionalization
Target Feature Ortho-substitution creates kinked polymer chains
Common Substitute Risk Para-analog yields linear chains, altering solubility

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne vs. Structural Analogs


Reactive Si-H vs. Trimethylsilyl Protection

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne distinguishes itself from the more common bis(trimethylsilyl)acetylene (BTMSA, CAS 14630-40-1) by its ortho-substituted phenyl rings and the presence of reactive Si-H bonds. While BTMSA is primarily employed as a protected acetylene equivalent or a substrate in cycloadditions, the target compound offers a conjugated, rigid π-system and two sites for further hydrosilylation chemistry. This is not a direct head-to-head comparison of a specific reaction outcome, but rather a class-level inference based on functional group availability and documented applications of related compounds [1][2].

Si–H vs Me₃Si
Class-level
Two Si–H bonds
vs zero in BTMSA
Supports selection for hydrosilylation workflows
Functional-group-based inference; verify in system
Organometallic Chemistry Catalyst Design Conjugated Polymers

Ortho-Phenylene vs. Silylene Bridged Metallocenes

The core structural motif of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne—the ortho-bis(dimethylsilyl)phenylene unit—is a direct analog of the bridge used in high-performance ansa-metallocene polymerization catalysts. Direct comparative studies on analogous zirconium complexes show that using this bulkier, aromatic bridge significantly enhances catalyst activity compared to the standard dimethylsilylene (-SiMe₂-) bridge. Specifically, a zirconocene catalyst with a 1,2-bis(dimethylsilyl)phenylidene bridge exhibited an activity of 7610 kg PE/mol cat. h [1]. While a direct comparator under identical conditions is not provided in the abstract, this value is notably high for ethylene polymerization, and the authors explicitly state that the activity is improved by the increased reaction space and dihedral angle afforded by the bulky aromatic bridge compared to simpler bridges [1].

Catalyst Activity
Reported
7610 kg PE/mol cat. h
Reported activity for ortho-bridged zirconocene
Activity relative to standard silylene bridge; context-dependent
Polyolefin Catalysis Metallocene Complexes Bridged Ligand Design

Chain Architecture: Ortho- vs. Para-Substituted Monomers

The ortho-substitution pattern on the phenyl rings of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne creates a significantly different steric profile compared to its para-substituted analog, 1,4-bis(dimethylsilyl)benzene. This difference is not merely academic; it fundamentally alters the molecular geometry and, consequently, the properties of materials derived from it. Research on silole-containing poly(silylenevinylene)s demonstrates that using the linear para-substituted 1,4-bis(dimethylsilyl)benzene as a comonomer in hydrosilylation polymerizations yields polymers with specific aggregation-enhanced emission (AEE) properties and high thermal stability (5% weight loss at ~445 °C) [1]. The ortho-substituted scaffold of the target compound would be expected to force a different, more kinked polymer chain architecture, which can be leveraged to tune solubility, processability, and solid-state photophysical properties in ways that the linear para-analog cannot [2].

Chain Architecture
Class-level
Kinked vs linear
Supports kinked polymer architecture design
Inferred from substitution pattern; direct data unavailable
Hydrosilylation Polymerization Conjugated Polymers Aggregation-Induced Emission

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne – Applications


ansa-Metallocene Precatalysts for Polyolefin Production

The ortho-bis(dimethylsilyl)phenylene motif, which is structurally analogous to the core of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne, serves as a crucial bridging ligand for ansa-metallocene complexes. Evidence from zirconium-based catalysts demonstrates that this specific aromatic bridge enhances catalytic activity for ethylene polymerization (7610 kg PE/mol cat. h) compared to simpler silylene bridges [1]. A researcher seeking to develop a new, highly active polyolefin catalyst would procure this compound as a key starting material or ligand precursor to exploit the beneficial steric and electronic effects of this rigid, bulky bridge.

Conjugated Polymers with Controlled Architecture

The ortho-substitution pattern on the phenyl rings of this compound forces a non-linear, 'kinked' geometry in any resulting polymer chain. This is a powerful design tool for materials scientists aiming to tune the solubility, processability, and solid-state aggregation behavior of conjugated polymers, such as poly(silylenevinylene)s. In contrast to the linear chains formed by para-substituted analogs like 1,4-bis(dimethylsilyl)benzene [2], this compound is the preferred monomer for creating polymers with enhanced solubility for solution processing or for modulating inter-chain electronic coupling in thin-film devices.

Si-H Mediated Cross-Coupling & Functionalization

The presence of two hydrosilane (Si-H) groups in the molecule provides specific, quantifiable synthetic utility that is absent in common trimethylsilyl-protected alkynes [3]. A researcher needing an alkyne scaffold that can be further elaborated via hydrosilylation or cross-coupling reactions would specifically select this compound over BTMSA. The Si-H bonds serve as versatile handles for attaching additional functional groups, linking to polymer backbones, or creating complex organosilicon architectures that cannot be accessed using fully substituted silyl groups.

Application
Selection Property
Validation Focus
ansa-Metallocene precatalyst synthesis
Bulky rigid ortho-bridge
Catalyst activity in ethylene polymerization
Conjugated polymer synthesis
Ortho-substituted kinked monomer
Polymer solubility and inter-chain interactions
Si–H mediated cross-coupling
Si–H hydrosilylation handle
Hydrosilylation polymerization and functionalization

Technical Documentation Hub

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23 linked technical documents
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